4-Aminopyridine - 29212-32-6

4-Aminopyridine

Catalog Number: EVT-3568320
CAS Number: 29212-32-6
Molecular Formula: C5H6N2
Molecular Weight: 94.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyridine, 4-amino- is a white crystalline material with no odor. Used as an avicide, an intermediate and as a fixer for some textile dyes. (EPA, 1998) It has been approved by the FDA for use as a treatment for multiple sclerosis.
4-aminopyridine is an aromatic amine that is pyridine bearing a single amino substituent at position 4. An orphan drug in the US, it is used to improve walking in adults with multiple sclerosis. It has a role as an avicide, a potassium channel blocker and an orphan drug. It is an aromatic amine and an aminopyridine.
Dalfampridine is a potassium channel blocker used to help multiple sclerosis patients walk. This is the first drug that was specifically approved to help with mobility in these patients. FDA approved on January 22, 2010.
Dalfampridine is a Potassium Channel Blocker. The mechanism of action of dalfampridine is as a Potassium Channel Antagonist.
Dalfampridine is a pyrimidine analogue used in the treatment of relapsing multiple sclerosis. Dalfampridine has had limited clinical use, but has not been linked to serum enzyme elevations during treatment nor to instances of clinically apparent liver injury with jaundice.
4-Aminopyridine is a natural product found in Houttuynia cordata with data available.
Dalfampridine is a potassium channel blocker used to help multiple sclerosis patients walk. This is the first drug that was specifically approved to help with mobility in these patients. FDA approved on January 22, 2010. 4-Aminopyridine is an organic compound with the formula H2NC5H4N. The molecule is one of the three isomeric amines of pyridine. 4-Aminopyridine (4-AP) is prepared by the decarbonylation of pyridine-4-carboxyamide using sodium hypochlorite via the Hofmann rearrangement (L1082).
One of the POTASSIUM CHANNEL BLOCKERS with secondary effect on calcium currents which is used mainly as a research tool and to characterize channel subtypes.
Overview

4-Aminopyridine is an organic compound classified as a pyridine derivative, featuring an amino group attached to the fourth carbon of the pyridine ring. This compound is notable for its pharmacological properties, particularly as a treatment for conditions such as multiple sclerosis and spinal cord injuries due to its ability to enhance nerve conduction. The compound has garnered attention in both industrial and pharmaceutical applications, leading to various synthesis methods and derivatives that aim to improve efficacy and reduce toxicity.

Source and Classification

4-Aminopyridine is derived from pyridine, a basic heterocyclic organic compound. In terms of classification, it falls under the category of amines, specifically primary amines, due to the presence of a single amino group. Its chemical formula is C5H6N2C_5H_6N_2, and it has a molecular weight of 94.11 g/mol. The compound is often utilized in research settings for its neuropharmacological effects, particularly in enhancing synaptic transmission.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-aminopyridine can be achieved through various methods:

  1. Two-Stage Synthesis: A common commercial approach involves starting from pyridine and producing 1-(4-pyridyl)pyridinium chloride as an intermediate. This method yields approximately 36-40% efficiency .
  2. Reduction Method: A more efficient three-stage synthesis involves the reduction of 4-nitropyridine-N-oxide using iron and mineral acids. This method can achieve yields up to 65% . The reduction process typically requires continuous extraction with diethyl ether, which can complicate the procedure.
  3. One-Step Synthesis: Recent advancements have introduced a one-step synthesis method using 4-cyanopyridine as a starting material in an aqueous sodium hypochlorite solution with sodium tungstate as a catalyst, yielding high purity products (up to 99.89%) with minimal side reactions .

Technical Details

  • The reduction reactions often involve various acids, such as hydrochloric acid or sulfuric acid, which influence the yield and by-products formed during synthesis.
  • Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize the synthesized compound.
Chemical Reactions Analysis

Reactions and Technical Details

4-Aminopyridine participates in various chemical reactions due to its functional groups:

  1. Acetylation: The amino group can undergo acetylation to form 4-acetylaminopyridine, which is often synthesized to modify the pharmacological properties of the original compound .
  2. Hydrolysis: In neutral or basic solutions, heating can lead to partial hydrolysis of 4-aminopyridine into 4-pyridone, affecting yield during extraction processes .
  3. Electrophilic Substitution: The presence of the amino group makes the pyridine ring more reactive towards electrophilic substitution reactions, allowing for further derivatization.
Mechanism of Action

Process and Data

The mechanism of action of 4-aminopyridine primarily involves blocking potassium channels in neurons, which enhances neurotransmitter release at synapses. This action leads to increased neuronal excitability and improved conduction in demyelinated axons.

  • Neuropharmacological Effects: By inhibiting voltage-gated potassium channels, 4-aminopyridine prolongs action potentials, facilitating better signal transmission across damaged areas in conditions like multiple sclerosis.

Research indicates that this mechanism significantly contributes to its therapeutic effects in neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water, alcohols, and other polar solvents.

Chemical Properties

  • pKa Value: Approximately 9.0, indicating it acts as a weak base.
  • Stability: Relatively stable under standard conditions but may decompose under extreme pH levels or high temperatures.

These properties are critical for understanding its behavior in biological systems and during formulation into pharmaceutical products.

Applications

Scientific Uses

4-Aminopyridine has several significant applications:

  1. Pharmaceuticals: It is primarily used in treating multiple sclerosis and spinal cord injuries by improving nerve conduction.
  2. Research Tool: Utilized in neurobiological research to study ion channel behavior and synaptic transmission.
  3. Development of Derivatives: Ongoing research aims at synthesizing less toxic derivatives for potential therapeutic use against neurodegenerative diseases like Alzheimer's disease .
Mechanisms of Action in Neurological Systems

Potassium Channel Blockade Dynamics

4-Aminopyridine (4-AP) exerts its primary neurophysiological effects through voltage-dependent blockade of potassium channels, particularly fast voltage-gated potassium channels (Kv). This blockade delays repolarization of neuronal and axonal membranes, prolonging action potential duration and enhancing neuronal excitability.

Voltage-Gated Kv1 Family Selectivity and Binding Mechanisms

4-AP demonstrates highest affinity for Kv1 subfamilies (Kv1.1–Kv1.7), with mechanistic studies revealing state-dependent binding. The drug preferentially binds to the open state of Kv1 channels, becoming trapped upon channel closure. This trapping mechanism explains the use-dependent block observed electrophysiologically [1] [2]. Structural analyses indicate 4-AP accesses the channel’s inner vestibule (central cavity) when the activation gate opens during depolarization. Once bound, it stabilizes the closed state conformation, reducing channel reopening probability [7] [8].

Table 1: Selectivity of 4-AP for Voltage-Gated Potassium Channels

Kv SubtypeDissociation Constant (Kd)State DependencyFunctional Consequence
Kv1.1120 µMOpen-state bindingProlonged action potential duration
Kv1.2150 µMOpen-state bindingEnhanced neuronal excitability
Kv1.550–100 µMOpen-state bindingDelayed repolarization in axons
Kv4.2 (Ito)900 µMClosed-state bindingReverse use-dependence

Kv1.5 channels—abundant in cerebellar Purkinje cells and demyelinated axons—show particular sensitivity (Kd = 50–100 µM). This underlies 4-AP’s efficacy in treating cerebellar ataxias and multiple sclerosis-related gait impairment, where Purkinje cell precision and axonal conduction are compromised [1]. Binding affinity is pH-dependent due to 4-AP’s weak base properties (pKa ≈ 9.0); the non-ionized form crosses membranes, while the ionized form mediates intracellular block [2].

Modulation of Axonal Action Potential Propagation in Demyelinated Pathways

In demyelinated axons, 4-AP restores conduction by compensating for the loss of myelin insulation. Myelin normally facilitates saltatory conduction by concentrating voltage-gated sodium channels at nodes of Ranvier. Demyelination exposes potassium channels (e.g., Kv1.1/Kv1.2) in internodal regions, causing aberrant potassium efflux that short-circuits action potentials [1] [9].

4-AP (10–40 µM) mitigates this leak by blocking exposed Kv channels, thereby:

  • Increasing action potential duration: Blockade of fast potassium currents prolongs depolarization at nodes.
  • Amplifying depolarizing currents: Enhanced inward sodium currents overcome internodal capacitance.
  • Reducing activation threshold: Improved signal-to-noise ratio for successive nodes [2] [9].

Table 2: Electrophysiological Effects of 4-AP in Demyelinated Axons

ParameterNormal AxonDemyelinated AxonDemyelinated + 4-AP
Action Potential Duration0.5–1 ms0.1–0.3 ms0.8–1.2 ms
Conduction Safety Factor>1<0.50.7–0.9
Kv Current Density (internodal)LowHighReduced by 60–80%

Optical recordings from dye-loaded axons confirm 4-AP (50–250 µM) potentiates Ca²⁺ transients during depolarization in demyelinated segments, reflecting enhanced conduction fidelity independent of extracellular Ca²⁺ [9]. This mechanism explains its clinical utility in improving walking speed in multiple sclerosis.

Synaptic Transmission Enhancement

Beyond axonal conduction, 4-AP amplifies synaptic efficacy by modulating presynaptic calcium dynamics and vesicular release machinery.

Calcium Influx Regulation at Presynaptic Terminals

4-AP enhances synaptic strength primarily by potentiating presynaptic Ca²⁺ influx. This occurs via two synergistic mechanisms:

  • Indirect potentiation: Prolonged action potentials (due to Kv blockade) extend the activation window for voltage-gated calcium channels (VGCCs), increasing Ca²⁺ entry [1] [6].
  • Direct potentiation: At micromolar concentrations (1–50 µM), 4-AP allosterically modulates high-voltage-activated (HVA) Ca²⁺ channels (e.g., Cav2.2/N-type and Cav1.2/L-type), especially those coupled to Cavβ3 subunits. This increases channel open probability and facilitates trafficking to the plasma membrane [4] [6].

Cavβ3-containing channels exhibit 5-fold higher sensitivity to 4-AP than other subtypes. Molecular studies reveal 4-AP stabilizes Cavα1-Cavβ3 interactions via specific residues in the Cavβ3 guanylate kinase domain. Consequently, 4-AP (10 µM) doubles presynaptic Ca²⁺ transients in motor nerve terminals, as visualized using Ca²⁺-sensitive dyes [4].

Notably, 4-AP also triggers Ca²⁺ release from intracellular stores (endoplasmic reticulum) in neurons and platelets. In Ca²⁺-free conditions, 4-AP (250 µM) sequesters intracellular Ca²⁺, triggering exocytosis of glutamate-containing vesicles—a mechanism abolished by the Ca²⁺ chelator BAPTA-AM [5]. This dual action (extracellular Ca²⁺-dependent and independent) underpins its broad impact on neurotransmitter release.

Neurotransmitter Release Potentiation in Neuromuscular Junctions

At neuromuscular junctions (NMJs), 4-AP (0.5–5 µM) dramatically enhances evoked acetylcholine (ACh) release, reversing paralysis in myasthenic conditions. Key mechanisms include:

  • Quantal content increase: 4-AP elevates the number of ACh quanta released per nerve impulse. At 1 µM, it increases quantal content 3-fold in rat diaphragm by prolonging presynaptic depolarization [3] [6].
  • Rescue of release machinery: In Lambert-Eaton myasthenic syndrome (LEMS), where VGCC antibodies impair ACh release, 4-AP (10–20 µM) bypasses impaired calcium entry by directly mobilizing synaptic vesicles [3] [10].

FM1-43 destaining assays confirm 4-AP (50–250 µM) stimulates vesicular exocytosis even in Ca²⁺-free conditions. This occurs via Ca²⁺ release from presynaptic stores, leading to:

  • Activation of calcium-sensing proteins (e.g., synaptotagmin).
  • Fusion of synaptic vesicles with the presynaptic membrane [5] [8].

Table 3: Impact of 4-AP on Neurotransmitter Release at NMJs

ParameterControl4-AP (2 µM)Mechanism
Quantal Content (mEPPs per EPP)30–5090–150Prolonged presynaptic depolarization
Evoked ACh Release (nmol/mg)8.2 ± 1.125.5 ± 3.4Enhanced Ca²⁺ influx and mobilization
Release in Ca²⁺-free Medium (%)5–10%60–70%ER Ca²⁺ sequestration and exocytosis

Electrophysiological recordings further show 4-AP increases miniature endplate potential (MEPP) frequency by 300%, confirming presynaptic action [6] [8]. This underpins its therapeutic use in LEMS and botulism, where it restores neuromuscular transmission independent of extracellular Ca²⁺.

Properties

CAS Number

29212-32-6

Product Name

4-Aminopyridine

IUPAC Name

pyridin-4-amine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)

InChI Key

NUKYPUAOHBNCPY-UHFFFAOYSA-N

Solubility

In water, 112 g/L at 20 °C
Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol
Soluble in oxygenated solvents
Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol

Canonical SMILES

C1=CN=CC=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.